molecular formula C19H23N5O5S B2681204 2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide CAS No. 903271-12-5

2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide

Katalognummer B2681204
CAS-Nummer: 903271-12-5
Molekulargewicht: 433.48
InChI-Schlüssel: QWGDMDJDXPTEJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yields of the product .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure .


Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes. This could include its reactivity, the mechanisms of its reactions, and the products formed .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .

Wissenschaftliche Forschungsanwendungen

Hypoxia-Selective Cytotoxins

Compounds structurally related to 2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide have been studied for their potential as hypoxia-selective cytotoxins. These compounds exhibit selective toxicity towards hypoxic cells, which are commonly found in solid tumors, making them promising candidates for cancer therapy (Palmer et al., 1996). The mechanism involves selective activation under low oxygen conditions, leading to targeted cytotoxicity against tumor cells without affecting healthy tissues.

Anticancer Agents

The oxadiazole moiety, present in the compound's structure, is a common feature in various synthetic efforts aimed at developing new anticancer agents. For instance, derivatives incorporating the 1,3,4-oxadiazole ring have been evaluated for their cytotoxic effects on different cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. Such studies underscore the compound's potential application in designing novel anticancer therapies (Altıntop et al., 2018).

Antimicrobial Activity

Compounds with similar structural frameworks have been explored for their antimicrobial properties. The presence of oxadiazole and nitrobenzamide components can contribute to significant antibacterial and antifungal activities. Research in this domain focuses on developing new antimicrobial agents that can address the challenge of antibiotic resistance (Aziz‐ur‐Rehman et al., 2013).

Corrosion Inhibition

The structural elements of this compound suggest potential applications in corrosion inhibition. Oxadiazole derivatives, for instance, have been studied for their effectiveness in protecting metals against corrosion in aggressive environments. These compounds can form protective layers on metal surfaces, reducing the rate of corrosion and extending the lifespan of metal-based structures (Kalia et al., 2020).

Wirkmechanismus

If the compound is a drug, this would involve a discussion of how it interacts with the body to produce its effects .

Safety and Hazards

This would involve a discussion of any hazards associated with the compound, such as toxicity, flammability, or environmental impact .

Zukünftige Richtungen

This would involve a discussion of potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound .

Eigenschaften

IUPAC Name

2-methyl-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5S/c1-12-6-8-23(9-7-12)17(25)11-30-19-22-21-16(29-19)10-20-18(26)14-4-3-5-15(13(14)2)24(27)28/h3-5,12H,6-11H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGDMDJDXPTEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.